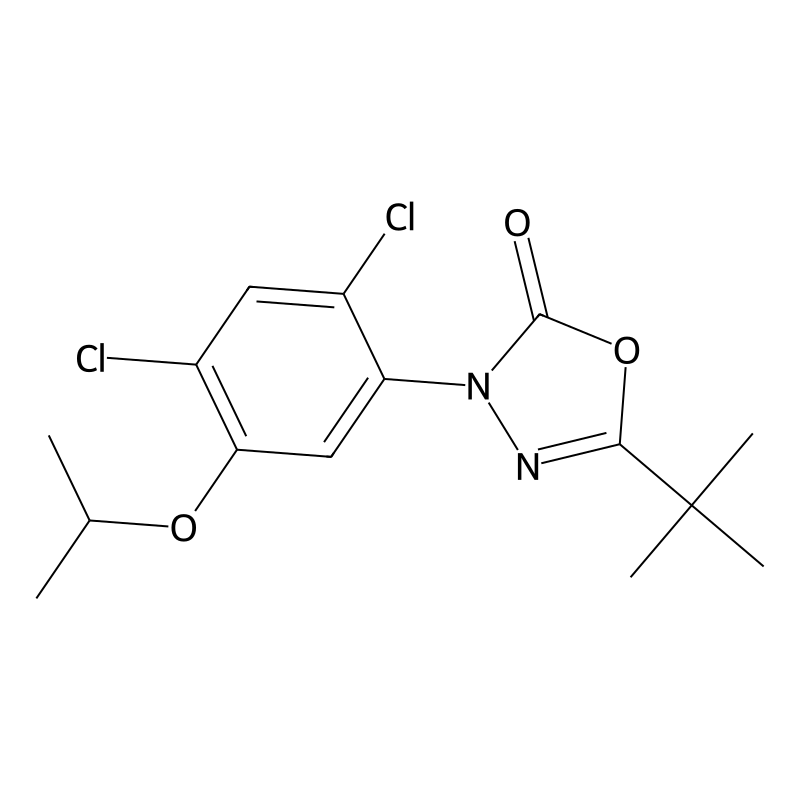

Oxadiazon

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in solvents

In water, 0.7 mg/l @ 24 °C

Synonyms

Canonical SMILES

Oxadiazon (CAS: 19666-30-9) is a selective, pre-emergent herbicide belonging to the oxadiazole chemical class, functioning fundamentally as a protoporphyrinogen oxidase (PPO) inhibitor (WSSA Group 14). By disrupting chlorophyll production and cell membrane integrity in emerging shoots rather than roots, it provides a distinct physiological mechanism compared to traditional pre-emergent options. Characterized by extremely low water solubility (0.7–1.0 mg/L) and strong adsorption to soil colloids, oxadiazon forms a highly immobile and persistent chemical barrier with a typical soil residual half-life of 3 to 6 months [1]. It is primarily procured for high-value turfgrass management, commercial container nurseries, and ornamental landscapes where long-lasting control of annual grasses and broadleaf weeds is required without compromising the root development of desirable host plants.

Substituting oxadiazon with generic pre-emergent alternatives—such as dinitroaniline-class mitotic inhibitors (e.g., prodiamine, pendimethalin) or pyridine herbicides (e.g., dithiopyr)—often leads to critical failures in specific agronomic and procurement scenarios. These baseline substitutes function as "root pruners" that inhibit cell division in developing roots, making them highly phytotoxic to newly sprigged, transplanted, or recovering turf and ornamentals . Furthermore, widespread historical reliance on Group 3 microtubule inhibitors has generated resistant biotypes of aggressive weeds like goosegrass (Eleusine indica). Against these resistant populations, standard substitutes suffer severe efficacy drops, necessitating the distinct PPO-inhibiting mechanism of oxadiazon to bypass target-site mutations and achieve commercially acceptable weed control [1].

Overcoming Target-Site Resistance in Goosegrass (Eleusine indica)

Widespread resistance to microtubule-inhibiting herbicides has compromised standard pre-emergent programs. In field trials targeting putative dithiopyr-resistant Eleusine indica biotypes, standard applications of dithiopyr yielded 0% control, and prodiamine achieved only 23–46% control. In direct contrast, single applications of oxadiazon provided >85% control of the resistant biotypes [1]. Because oxadiazon utilizes a completely different mode of action (PPO inhibition), it bypasses the α-tubulin gene mutations that confer resistance to dinitroanilines and pyridines.

| Evidence Dimension | Pre-emergent control efficacy on resistant Eleusine indica |

| Target Compound Data | >85% control (single application) |

| Comparator Or Baseline | Prodiamine (23–46% control) and Dithiopyr (0% control) |

| Quantified Difference | 39 to 85 percentage point absolute increase in control efficacy |

| Conditions | Field experiments on dithiopyr-resistant Eleusine indica biotypes in cool-season turfgrass |

Procuring oxadiazon is essential for sites with documented weed resistance where standard baseline pre-emergents fail to provide functional control.

Preservation of Root Development in Establishing Turf and Ornamentals

Traditional pre-emergent herbicides like prodiamine and pendimethalin function as mitotic inhibitors that actively prune developing roots, resulting in 'clubbed' root tips and stunted establishment . Oxadiazon, conversely, acts exclusively on emerging shoots by inhibiting PPO, an enzyme required for chlorophyll production. Because it does not inhibit root cell division, oxadiazon can be safely applied to newly established, sprigged, or recovering turfgrass and ornamental transplants without restricting critical feeder root development[1].

| Evidence Dimension | Mechanism of phytotoxicity on desirable plants |

| Target Compound Data | Shoot-active (PPO inhibitor); 0% root pruning effect |

| Comparator Or Baseline | Prodiamine / Pendimethalin (Mitotic inhibitors; active root pruners) |

| Quantified Difference | Complete elimination of root-inhibition phytotoxicity during establishment |

| Conditions | Application during turfgrass renovation, sprigging, or ornamental transplanting |

Allows facility managers to maintain pre-emergent weed barriers during vulnerable establishment phases without compromising the structural integrity of the crop.

Substrate Retention and Zero-Leaching Profile in Container Nurseries

In commercial nurseries utilizing recycled irrigation water, herbicide mobility is a critical procurement factor. Studies evaluating herbicide runoff in container nurseries found that while baseline options like oryzalin were rapidly released and leached from the pots (<10% remained after 5 months), oxadiazon exhibited strong substrate retention due to its low water solubility (0.7 mg/L) [1]. Negligible amounts of oxadiazon were detected in recycled irrigation water, with approximately 30% of the compound remaining securely in the top layer of the substrate for over 4 months [2].

| Evidence Dimension | Herbicide retention in potting substrate |

| Target Compound Data | ~30% retention in substrate after 5 months; negligible leaching |

| Comparator Or Baseline | Oryzalin (<10% retention after 5 months; rapidly released) |

| Quantified Difference | >3x higher substrate retention compared to oryzalin |

| Conditions | Container plant nurseries utilizing intensive irrigation and recycled water systems |

Ensures the active ingredient remains in the target zone to provide long-term efficacy while preventing contamination of recycled water systems.

Management of Herbicide-Resistant Grassy Weeds

Oxadiazon is a highly effective procurement choice for golf courses, athletic fields, and commercial landscapes where goosegrass (Eleusine indica) has developed documented resistance to standard dinitroaniline or pyridine herbicides. Its distinct PPO-inhibitor mechanism bypasses tubulin mutations, restoring control efficacy [1].

Turfgrass Renovation and Sprigging

Because it acts exclusively on emerging shoots rather than roots, oxadiazon is heavily utilized during the establishment of new turf stands or the recovery of stressed turf. It maintains a strict pre-emergent weed barrier without causing the root-pruning damage typically associated with prodiamine or pendimethalin [3].

Container Nursery Production with Recycled Irrigation

Highly suited for commercial ornamental production where heavy watering is required. Its strong soil binding and exceptionally low solubility prevent the active ingredient from leaching out of the pots, ensuring long-term efficacy and protecting recycled water systems from chemical contamination [2].

References

- [1] Identification of two Eleusine indica (goosegrass) biotypes of cool-season turfgrass resistant to dithiopyr. Pest Management Science, 2021.

- [2] Oxadiazon, Oryzalin, and Oxyfluorfen Residues in Container Plant Nurseries. Journal of the American Society for Horticultural Science, 1994.

- [3] Understanding Group D Herbicides in Warm-Season Turf. Nuturf Agronomy Article.

Purity

Physical Description

White odorless solid; [Merck Index]

Color/Form

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 4.80

Odor

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.15X10-7 mm Hg @ 22 °C

Pictograms

Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

1,2,4,5-Tetrachlorobenzene + isopropanol + hydrazine + pivaloyl chloride + phosgene (ether formation/amine formation/amide formation/phosgenation)

General Manufacturing Information

Analytic Laboratory Methods

FDA Method 231.1. Organophosphorous Residues General Methods for Fatty Foods Including Extraction of Fat, Acetonitrile Partition, and Florisil Column Cleanup.

HERL Method HERL_001. Modification of Mills, Onley, Gaither Method for the Determination of Multiple Organochlorine Pesticides and Metabolites in Human or Animal Adipose Tissue.

Metabolites can be determined by GLC with thermal-conductivity detection. Oxadiazon residues can be determined by GLC with electrical conductivity detection or by mass spectrometry. Residues in hops can be determined by GLC.

Stability Shelf Life

Dates

2: Kuwata K, Inoue K, Ichimura R, Takahashi M, Kodama Y, Yoshida M. Constitutive active/androstane receptor, peroxisome proliferator-activated receptor α, and cytotoxicity are involved in oxadiazon-induced liver tumor development in mice. Food Chem Toxicol. 2016 Feb;88:75-86. doi: 10.1016/j.fct.2015.12.017. Epub 2015 Dec 19. PubMed PMID: 26710982.

3: Richert L, Price S, Chesne C, Maita K, Carmichael N. Comparison of the induction of hepatic peroxisome proliferation by the herbicide oxadiazon in vivo in rats, mice, and dogs and in vitro in rat and human hepatocytes. Toxicol Appl Pharmacol. 1996 Nov;141(1):35-43. PubMed PMID: 8917673.

4: Crane DB, Younghans-Haug C. Oxadiazon residue concentrations in sediment, fish, and shellfish from a combined residential/agricultural area in southern California. Bull Environ Contam Toxicol. 1992 Apr;48(4):608-15. PubMed PMID: 1504506.

5: Von Burg R. Oxadiazon. J Appl Toxicol. 1994 Jan-Feb;14(1):69-71. Review. PubMed PMID: 8157873.

6: Garbi C, Casasús L, Martinez-Alvarez R, Ignacio Robla J, Martín M. Biodegradation of oxadiazon by a soil isolated Pseudomonas fluorescens strain CG5: Implementation in an herbicide removal reactor and modelling. Water Res. 2006 Mar;40(6):1217-23. Epub 2006 Mar 3. PubMed PMID: 16516265.

7: Hoque ME, Wilkins RM, Kennedy A, Garratt JA. Sorption behaviour of oxadiazon in tropical rice soils. Water Sci Technol. 2007;56(1):115-21. PubMed PMID: 17711006.

8: Krijt J, van Holsteijn I, Hassing I, Vokurka M, Blaauboer BJ. Effect of diphenyl ether herbicides and oxadiazon on porphyrin biosynthesis in mouse liver, rat primary hepatocyte culture and HepG2 cells. Arch Toxicol. 1993;67(4):255-61. PubMed PMID: 8517781.

9: Navalón A, Prieto A, Araujo L, Vílchez JL. Determination of oxadiazon residues by headspace solid-phase microextraction and gas chromatography-mass spectrometry. J Chromatogr A. 2002 Feb 8;946(1-2):239-45. PubMed PMID: 11873973.

10: Iriti M, Castorina G, Picchi V, Faoro F, Gomarasca S. Acute exposure of the aquatic macrophyte Callitriche obtusangula to the herbicide oxadiazon: the protective role of N-acetylcysteine. Chemosphere. 2009 Mar;74(9):1231-7. doi: 10.1016/j.chemosphere.2008.11.025. Epub 2008 Dec 19. PubMed PMID: 19101011.

11: Pinilla P, Ruiz J, Lobo MC, Martínez-Iñigo MJ. Degradation of oxadiazon in a bioreactor integrated in the water closed circuit of a plant nursery. Bioresour Technol. 2008 May;99(7):2177-81. Epub 2007 Jul 12. PubMed PMID: 17629477.

12: Das AC, Debnath A, Mukherjee D. Effect of the herbicides oxadiazon and oxyfluorfen on phosphates solubilizing microorganisms and their persistence in rice fields. Chemosphere. 2003 Oct;53(3):217-21. PubMed PMID: 12919781.

13: Krijt J, Vokurka M. Herbicide oxadiazon induces peroxisome proliferation. Toxicol Appl Pharmacol. 1997 Sep;146(1):170-1. PubMed PMID: 9299609.

14: Ambrosi D, Kearney PC, Macchia JA. Persistence and metabolism of oxadiazon in soils. J Agric Food Chem. 1977 Jul-Aug;25(4):868-72. PubMed PMID: 881508.

15: Li YJ, Huang ZQ, Yi WL. [Determination of oxadiazon residues in cereals by gas chromatography-mass spectrometry]. Se Pu. 2002 Mar;20(2):190-2. Chinese. PubMed PMID: 12541984.

16: Bingham SW, Shaver RL, Guyton CL. Peanut uptake and metabolism of [14C]oxadiazon from soil. J Agric Food Chem. 1980 Jul-Aug;28(4):735-40. PubMed PMID: 7462492.

17: Liu F, Mu W, Wang J. [Quantitative analysis of butachlor, oxadiazon and simetryn by gas chromatography]. Se Pu. 1999 Mar;17(2):217-8. Chinese. PubMed PMID: 12549176.

18: Matringe M, Camadro JM, Labbe P, Scalla R. Protoporphyrinogen oxidase inhibition by three peroxidizing herbicides: oxadiazon, LS 82-556 and M&B 39279. FEBS Lett. 1989 Mar 13;245(1-2):35-8. PubMed PMID: 2522396.

19: Guardigli A, Lefar MS, Gallo MA. Residue uptake and depletion measurements of dietary oxadiazon in mammalian and avian species. Arch Environ Contam Toxicol. 1976;4(2):145-54. PubMed PMID: 1267486.

20: Ambrosi D, Helling CS. Leaching of oxadiazon and phosalone in soils. J Agric Food Chem. 1976 Jan-Feb;25(1):215-7. PubMed PMID: 1002929.